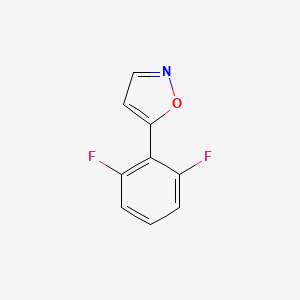
5-(2,6-Difluorophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)isoxazole is a biochemical used for proteomics research . The molecular formula is C9H5F2NO and the molecular weight is 181.14 .
Molecular Structure Analysis
The molecular structure of 5-(2,6-Difluorophenyl)isoxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Herbicidal Applications
5-(2,6-Difluorophenyl)isoxazole derivatives have been explored for their potential in agricultural sciences, particularly as herbicides. For instance, a study by Hwang et al. (2005) synthesized a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrating potent herbicidal activity and rice selectivity under greenhouse and paddy conditions. This compound effectively controlled annual weeds and demonstrated low toxicity, suggesting its potential as an effective and environmentally friendly herbicide (Hwang et al., 2005).
Pharmacological and Biological Applications
Compounds with the isoxazole moiety, including 5-(2,6-Difluorophenyl)isoxazole, are significant in pharmacology and biology. Edjlali (2008) highlighted their antiviral activities among other applications. This research synthesized new compounds of 3,5-disubstituted isoxazoles and confirmed their structures, indicating the versatility of isoxazole derivatives in medicinal chemistry (Edjlali, 2008).
Organic Synthesis and Material Science
The isoxazol-5-one ring, a related structure to 5-(2,6-Difluorophenyl)isoxazole, is relevant in drug candidates, agrochemicals, and materials. Silva et al. (2018) reviewed the applications of isoxazol-5-ones in organic synthesis, discussing their properties and reactivity. This shows the broader applicability of isoxazole derivatives in various fields, including material science (Silva et al., 2018).
Anti-Cancer Research
Isoxazole derivatives have also been studied for their potential in cancer therapy. Ananda et al. (2016) synthesized isoxazole derivatives and tested them for their antiproliferative properties, showing significant inhibition of cancer cell lines and inducing apoptosis. This research demonstrates the potential of isoxazole derivatives, including 5-(2,6-Difluorophenyl)isoxazole, in the development of new cancer treatments (Ananda et al., 2016).
Liquid Crystal Applications
Isoxazole derivatives have applications in material sciences, specifically in the synthesis of liquid crystals. Brown and Styring (2003) synthesized unsymmetrical diphenylisoxazoles and studied their mesogenic properties, indicating their utility in liquid crystal technology (Brown & Styring, 2003).
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-(2,6-Difluorophenyl)isoxazole may also interact with various biological targets.
Mode of Action
Isoxazole derivatives, in general, are known to interact with their targets and induce changes that lead to their biological effects . It is plausible that 5-(2,6-Difluorophenyl)isoxazole operates in a similar manner.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by isoxazole derivatives , it is likely that 5-(2,6-Difluorophenyl)isoxazole influences multiple biochemical pathways.
Result of Action
Isoxazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that 5-(2,6-Difluorophenyl)isoxazole may have similar effects.
properties
IUPAC Name |
5-(2,6-difluorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWOJOOAJZBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=NO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorophenyl)isoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

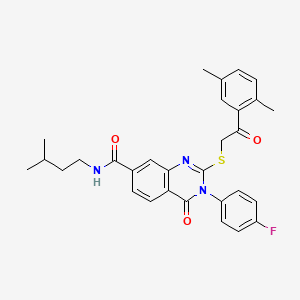
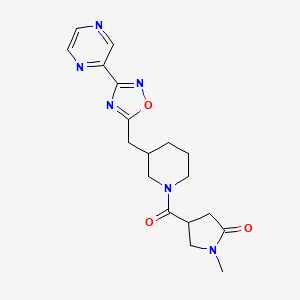
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)
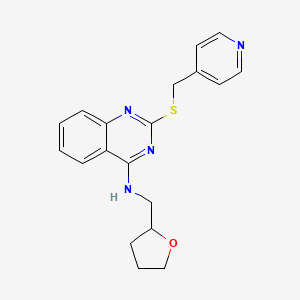
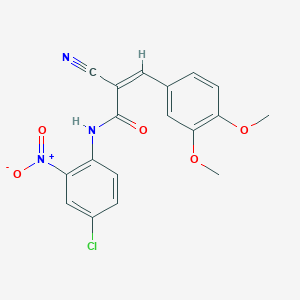
![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)
![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)
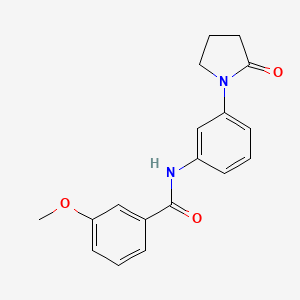
![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)